molecular formula C18H16F3N3O3S2 B2501630 1-(THIOPHENE-2-SULFONYL)-3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE CAS No. 1105215-38-0

1-(THIOPHENE-2-SULFONYL)-3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE

Cat. No.: B2501630
CAS No.: 1105215-38-0
M. Wt: 443.46
InChI Key: HHKAPTNJMPGRDL-UHFFFAOYSA-N
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Description

1-(THIOPHENE-2-SULFONYL)-3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE is a complex organic compound that features a thiophene ring, a sulfonyl group, a trifluoromethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(THIOPHENE-2-SULFONYL)-3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonyl group, and the construction of the oxadiazole ring. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(THIOPHENE-2-SULFONYL)-3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Mechanism of Action

The mechanism of action of 1-(THIOPHENE-2-SULFONYL)-3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level . The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, sulfonyl-containing molecules, and oxadiazole-based compounds . Examples include:

Uniqueness

1-(THIOPHENE-2-SULFONYL)-3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole ring contributes to its potential bioactivity .

Properties

IUPAC Name

5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3S2/c19-18(20,21)14-6-1-4-12(10-14)16-22-17(27-23-16)13-5-2-8-24(11-13)29(25,26)15-7-3-9-28-15/h1,3-4,6-7,9-10,13H,2,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKAPTNJMPGRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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